molecular formula C28H24Br2N6 B1672305 Fazadinium bromide CAS No. 49564-56-9

Fazadinium bromide

Cat. No.: B1672305
CAS No.: 49564-56-9
M. Wt: 604.3 g/mol
InChI Key: LBOZSXSPRGACHC-NFOZGECASA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fazadinium bromide involves the formation of a diazene linkage between two imidazo[3,2-a]pyridinium moieties. The reaction typically requires the use of bromine as a halogenating agent to introduce the bromide ions into the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fazadinium bromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield imidazo[3,2-a]pyridinium derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

Fazadinium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition leads to muscle paralysis, which is essential during surgical procedures . The compound’s rapid onset and short duration of action are attributed to its high affinity for the receptors and its efficient clearance from the body .

Comparison with Similar Compounds

  • Pancuronium Bromide
  • Vecuronium Bromide
  • Rocuronium Bromide
  • Atracurium Besylate

Comparison: Fazadinium bromide is unique due to its rapid onset and short duration of action compared to other non-depolarizing neuromuscular blocking agents. While pancuronium bromide and vecuronium bromide have longer durations of action, this compound is preferred for procedures requiring quick muscle relaxation and recovery . Additionally, this compound has minimal cardiovascular effects, making it a safer option for patients with cardiovascular concerns .

Properties

CAS No.

49564-56-9

Molecular Formula

C28H24Br2N6

Molecular Weight

604.3 g/mol

IUPAC Name

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide

InChI

InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;;

InChI Key

LBOZSXSPRGACHC-NFOZGECASA-L

SMILES

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-]

Isomeric SMILES

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-]

Appearance

Solid powder

Key on ui other cas no.

49564-56-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36653-54-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium)
AH 8165
AH-8165
Dazopironium
diazopyronium bromide
fazadinium
fazadinium bromide
fazadinium dibromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fazadinium bromide
Reactant of Route 2
Fazadinium bromide
Reactant of Route 3
Fazadinium bromide
Reactant of Route 4
Fazadinium bromide
Reactant of Route 5
Fazadinium bromide
Reactant of Route 6
Fazadinium bromide

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